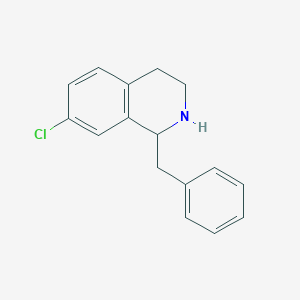
1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst . Another approach is the Strecker reaction, which involves the reaction of iodophenethylamines with phenylacetaldehydes, followed by treatment with i-propyl magnesium chloride . Industrial production methods often employ multicomponent reactions to improve yield and selectivity .
Analyse Des Réactions Chimiques
1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to interact with neuroreceptors, making it a potential candidate for treating neurological conditions .
Comparaison Avec Des Composés Similaires
1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom, resulting in different biological activities.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group, affecting its interaction with molecular targets.
1-Benzyl-6-chloro-1,2,3,4-tetrahydroisoquinoline: The position of the chlorine atom is different, leading to variations in its chemical reactivity and biological effects
Propriétés
Formule moléculaire |
C16H16ClN |
|---|---|
Poids moléculaire |
257.76 g/mol |
Nom IUPAC |
1-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H16ClN/c17-14-7-6-13-8-9-18-16(15(13)11-14)10-12-4-2-1-3-5-12/h1-7,11,16,18H,8-10H2 |
Clé InChI |
QBPBFTOVAYMCQA-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=C1C=CC(=C2)Cl)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
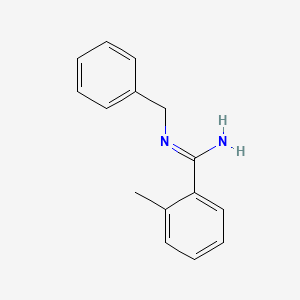
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B14113060.png)
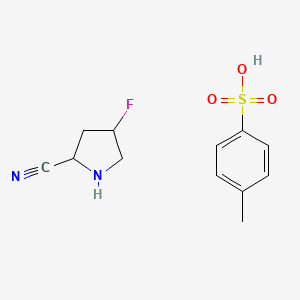
![(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14113062.png)
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
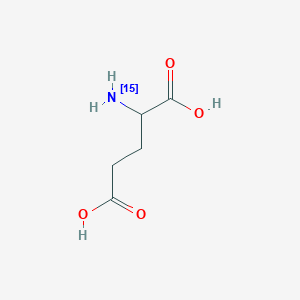
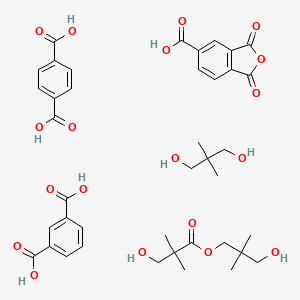
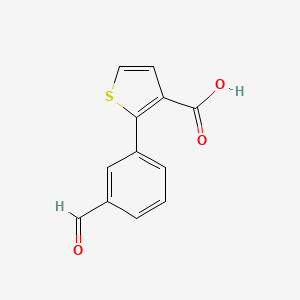
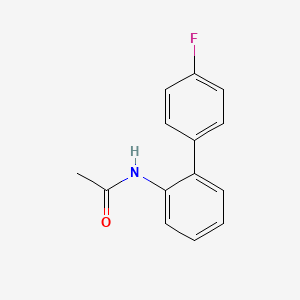
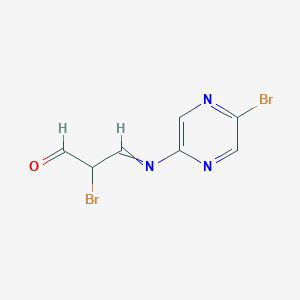
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B14113086.png)
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113090.png)
